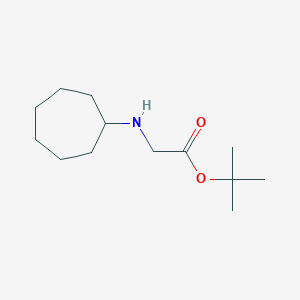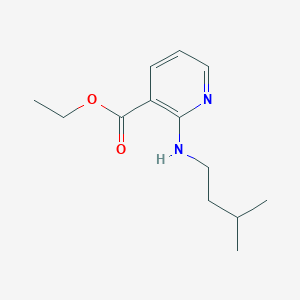
1-AMINO-3-(4-CHLOROPHENYL)PROPAN-2-ONEHYDROCHLORIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-AMINO-3-(4-CHLOROPHENYL)PROPAN-2-ONEHYDROCHLORIDE is a chemical compound with significant applications in various fields of science and industry. It is known for its unique structural properties and reactivity, making it a valuable compound for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-AMINO-3-(4-CHLOROPHENYL)PROPAN-2-ONEHYDROCHLORIDE typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-amino-3-(4-chlorophenyl)propan-2-one. The final step involves the conversion of this compound to its hydrochloride salt by treatment with hydrochloric acid (HCl).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-AMINO-3-(4-CHLOROPHENYL)PROPAN-2-ONEHYDROCHLORIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 4-chlorobenzaldehyde or 4-chlorobenzoic acid.
Reduction: Formation of 1-amino-3-(4-chlorophenyl)propan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-AMINO-3-(4-CHLOROPHENYL)PROPAN-2-ONEHYDROCHLORIDE has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 1-AMINO-3-(4-CHLOROPHENYL)PROPAN-2-ONEHYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its aromatic ring and amino group play crucial roles in binding to target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- 1-AMINO-3-(4-CHLOROPHENYL)PROPAN-2-OL HYDROCHLORIDE
- 3-AMINO-3-(4-CHLOROPHENYL)PROPIONIC ACID
Comparison: 1-AMINO-3-(4-CHLOROPHENYL)PROPAN-2-ONEHYDROCHLORIDE is unique due to its specific structural features, such as the presence of both an amino group and a ketone group. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may lack one of these functional groups.
Eigenschaften
CAS-Nummer |
93102-99-9 |
|---|---|
Molekularformel |
C9H11Cl2NO |
Molekulargewicht |
220.09 g/mol |
IUPAC-Name |
1-amino-3-(4-chlorophenyl)propan-2-one;hydrochloride |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-8-3-1-7(2-4-8)5-9(12)6-11;/h1-4H,5-6,11H2;1H |
InChI-Schlüssel |
SJCIHQQOGFBHTO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)CN)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Nitro-5-[(thiophen-2-yl)sulfanyl]aniline](/img/structure/B8679147.png)
![4-{2-[4-(Hydroxymethyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B8679149.png)



![N-[4-(Hydroxymethyl)phenyl]-N-methylacetamide](/img/structure/B8679165.png)
![2-Chloro-1-{1-[(2-fluorophenyl)methyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B8679178.png)

![1-[2-(3-Nitrophenoxy)ethyl]-1H-imidazole](/img/structure/B8679186.png)




